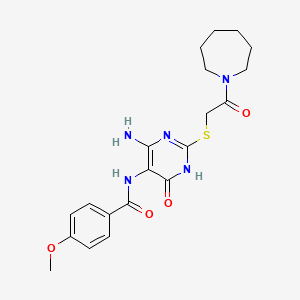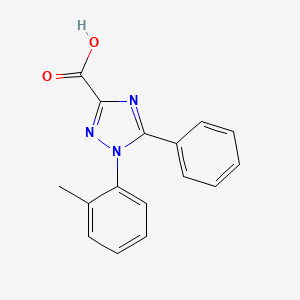
1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group, a 2-methylphenyl group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction . The phenyl and 2-methylphenyl groups could be introduced through electrophilic substitution or cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The phenyl and 2-methylphenyl groups are aromatic rings, and the carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (O-H) group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich aromatic rings and the electron-deficient carboxylic acid group . The aromatic rings could undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Urease Inhibition
This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones and peptic ulcers. The triazole ring, known for its mimicry of the peptide bond, is a key feature in the inhibition process, providing a stable and effective means to prevent the enzyme’s action .
Antileishmanial Activity
The triazole derivative exhibits promising antileishmanial activity . Leishmaniasis is a disease caused by protozoan parasites and can lead to significant morbidity and mortality. The compound’s ability to interfere with the life cycle of the parasite makes it a candidate for further development into a therapeutic agent .
Antimalarial Properties
In addition to its antileishmanial potential, this compound has shown antimalarial properties . Malaria is a life-threatening disease caused by Plasmodium parasites, transmitted by the bite of infected mosquitoes. The compound’s structural features may disrupt the parasite’s ability to reproduce or invade red blood cells, offering a pathway to new treatments .
Agricultural Applications
The triazole core is also explored for its use in agriculture . As a potential pesticide, it could help manage crop diseases and pests. Its mode of action could include disrupting the life cycle of plant pathogens or deterring pests, thereby protecting crops and improving yields .
Material Science
In material science , the compound’s stability and reactivity make it suitable for creating new polymers with specific properties. These polymers could be designed for high-temperature stability, resistance to corrosion, or other desirable traits in industrial applications .
Pharmaceutical Chemistry
The compound’s role in pharmaceutical chemistry is significant. It could serve as a building block for developing new drugs, given its structural versatility and the ability to form stable bonds with various functional groups. This could lead to the creation of novel medications with improved efficacy and reduced side effects .
Biochemical Research
In biochemical research , the compound can be used as a probe to study enzyme mechanisms or as a reagent in the synthesis of biologically active molecules. Its predictable reactivity and the ability to form stable complexes with metals or other organic compounds make it a valuable tool in the lab .
Analytical Chemistry
Lastly, in analytical chemistry , this compound could be used as a standard or reagent in various assays and analytical techniques. Its consistent behavior under different conditions allows for accurate and reliable measurements, which are crucial in research and quality control processes .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities .
Mode of Action
It’s known that the triazole ring in the compound can interact with biological targets through hydrogen bonding and other non-covalent interactions . The phenyl groups may also contribute to the compound’s activity through hydrophobic interactions .
Biochemical Pathways
For instance, indole derivatives, which share a similar aromatic structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of the carboxylic acid group could potentially enhance the compound’s water solubility, which could influence its absorption and distribution .
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities .
Future Directions
properties
IUPAC Name |
1-(2-methylphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)19-15(12-8-3-2-4-9-12)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISWXISONPBWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)


![1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)
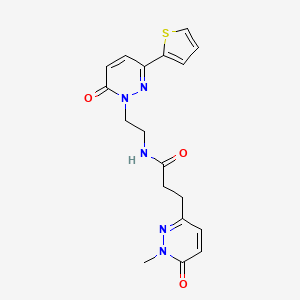
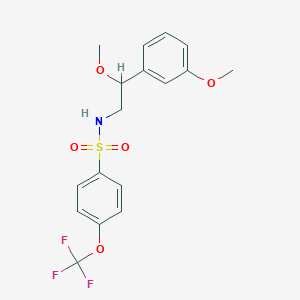
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2928024.png)
![(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide](/img/structure/B2928025.png)
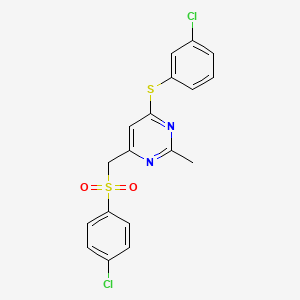
![(E)-3-(but-2-en-1-yl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928030.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2928031.png)
![1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928033.png)
